molecular formula C6H8N2O3 B1623820 Methyl 2-(aminomethyl)oxazole-4-carboxylate CAS No. 612512-13-7

Methyl 2-(aminomethyl)oxazole-4-carboxylate

Cat. No. B1623820
CAS RN: 612512-13-7
M. Wt: 156.14 g/mol
InChI Key: FSKWRNINWRUSHD-UHFFFAOYSA-N
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Description

“Methyl 2-(aminomethyl)oxazole-4-carboxylate” is a chemical compound with the molecular formula C6H8N2O3 . It is a derivative of oxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(aminomethyl)oxazole-4-carboxylate” can be represented by the InChI code: 1S/C6H8N2O3.ClH/c1-10-6(9)4-3-11-5(2-7)8-4;/h3H,2,7H2,1H3;1H . This indicates that the compound contains a methyl group (CH3-) attached to an oxazole ring, which also has an aminomethyl group (NH2CH2-) and a carboxylate group (COO-) attached to it .

Scientific Research Applications

Synthesis of Tetrapeptides

“Methyl 2-(aminomethyl)oxazole-4-carboxylate” has been used in the synthesis of tetrapeptides. For example, it was involved in the coupling process with Boc-glycyl-dehydroalanine to afford peptide 3 .

Potential Anti-infective Agent

Oxadiazoles, which share a similar oxazole moiety, have been researched for their anti-infective properties, including anti-bacterial, anti-viral, and anti-leishmanial activities . While this does not directly reference “Methyl 2-(aminomethyl)oxazole-4-carboxylate”, it suggests potential research avenues for compounds with oxazole structures.

Chemical Analysis and Documentation

There is documentation available for “Methyl 2-(aminomethyl)oxazole-4-carboxylate” that includes NMR, HPLC, LC-MS, UPLC & more, which indicates its use in various chemical analysis and research settings .

Future Directions

Oxazole derivatives, including “Methyl 2-(aminomethyl)oxazole-4-carboxylate”, continue to attract interest in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on exploring new synthesis methods, investigating their mechanisms of action, and developing more biologically active and less toxic derivatives .

properties

IUPAC Name

methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKWRNINWRUSHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433688
Record name 2-Aminomethyloxazole-4-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(aminomethyl)oxazole-4-carboxylate

CAS RN

612512-13-7
Record name 2-Aminomethyloxazole-4-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(Benzyloxycarbonylaminomethyl)oxazole-4-carboxylic acid methyl ester (0.439 g) (prepared as described in; Journal of Peptide Science (1999), 5(9), 392-398) was dissolved in ethyl acetate (13 ml) and hydrogenated with vigorous stirring at 20° C. and 1 atmosphere of pressure using 10% palladium on carbon catalyst (0.20 g) for 4 hours. The mixture was filtered using celite filter aid and the solvent evaporated from the filtrate in vacuo to give the title compound as a yellow solid (0.197 g)
Name
2-(Benzyloxycarbonylaminomethyl)oxazole-4-carboxylic acid methyl ester
Quantity
0.439 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(aminomethyl)oxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(aminomethyl)oxazole-4-carboxylate
Reactant of Route 3
Methyl 2-(aminomethyl)oxazole-4-carboxylate
Reactant of Route 4
Methyl 2-(aminomethyl)oxazole-4-carboxylate
Reactant of Route 5
Methyl 2-(aminomethyl)oxazole-4-carboxylate
Reactant of Route 6
Methyl 2-(aminomethyl)oxazole-4-carboxylate

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